1-butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

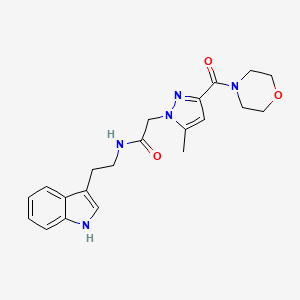

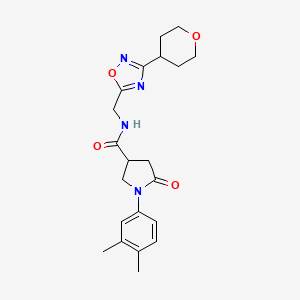

1-Butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one is a chemical compound that belongs to the quinolone class of antibiotics. It is also known as Fluoroquinolone 1, and its chemical structure is shown in Figure 1. This compound has been extensively studied for its antibacterial properties and has shown promising results in various scientific research studies.

科学的研究の応用

Fluorescent Probes for Biological Applications

Quinoline derivatives have been employed as fluorescent probes due to their excellent photophysical properties. For example, a study presented a novel two-photon fluorescent probe for detecting 1,4-dithiothreitol (DTT), showcasing its utility in biological imaging with low cytotoxicity, which illustrates the potential of quinoline derivatives in bio-imaging and sensing applications (Sun et al., 2018).

Catalysis and Organic Synthesis

Quinoline sulfonate derivatives have been utilized as catalysts and intermediates in organic synthesis. For instance, a novel nanosized N-sulfonated Brönsted acidic catalyst was used to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, demonstrating the utility of quinoline-based compounds in facilitating chemical reactions (Goli-Jolodar et al., 2016).

Antimicrobial Activity

Some quinoline sulfonate derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential in the development of new antimicrobial agents. A study highlighted the synthesis of quaternary ammonium salts with quinoline and isoquinoline functional groups, some of which showed high activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).

Antitumor Agents

Quinoline derivatives have also been explored for their antitumor properties. A particular study designed and synthesized new 2-phenylquinolin-4-ones, demonstrating significant inhibitory activity against various tumor cell lines. This research underscores the potential of quinoline derivatives in developing new antitumor agents (Chou et al., 2010).

Material Science Applications

Quinoline-based compounds have applications in material science, such as in the development of luminescent materials. For instance, zinc(II) and cadmium(II) complexes based on modified 8-hydroxyquinoline showed strong yellow-orange luminescence, indicating their potential use as luminescent materials (Tan et al., 2018).

特性

IUPAC Name |

1-butyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO4S/c1-3-5-12-23-14-20(21(24)18-13-15(22)6-11-19(18)23)28(25,26)17-9-7-16(8-10-17)27-4-2/h6-11,13-14H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEPHAGKLWZDLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)

![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)

![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)

![4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2766019.png)

![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)

![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)